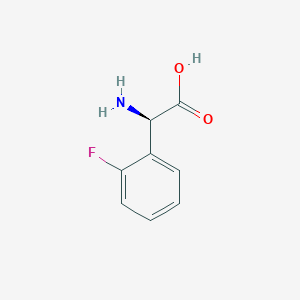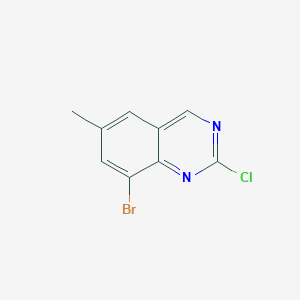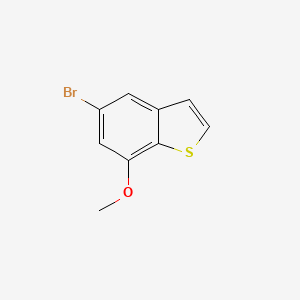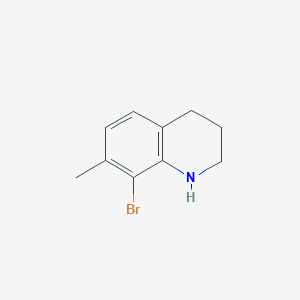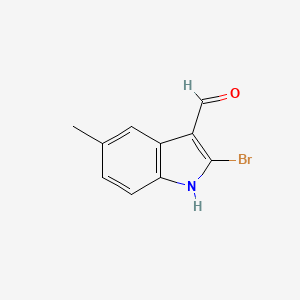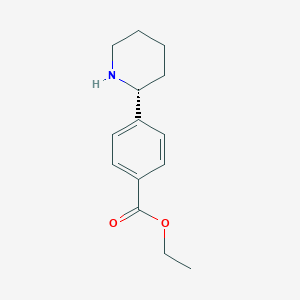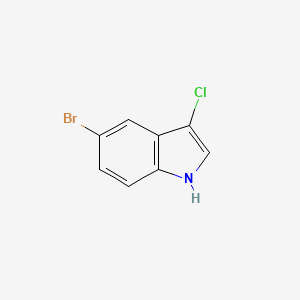
5-bromo-3-chloro-1H-indole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
5-Bromo-3-chloro-1H-indole has been explored for its properties in crystal structure and molecular interactions. For instance, a study conducted by Barakat et al. (2017) focused on the intermolecular interactions in the crystal structure of a compound derived from 5-bromo-1H-indole. This included Hirshfeld surface analysis, Density Functional Theory (DFT), and thermal analysis, highlighting the compound's stability and molecular interactions (Barakat et al., 2017).
Synthesis and Antimicrobial Activity
The synthesis of various compounds from this compound and their biological activities have been a subject of research. For example, Pandeya et al. (2000) synthesized Schiff and Mannich bases of isatin (a derivative of indole) and evaluated their antibacterial, antifungal, and anti-HIV properties. These compounds showed significant antimicrobial activity, suggesting potential pharmaceutical applications (Pandeya et al., 2000).
Novel Organic Compounds
This compound has been used in the creation of novel organic compounds. Mphahlele and Maluleka (2016) described the trifluoroacetylation of indole-chalcones derived from 2-amino-3-(arylethynyl)-5-bromo-iodochalcones. This study highlights the potential of this compound in the development of unique organic structures with specific properties (Mphahlele & Maluleka, 2016).
Palladium-Catalyzed Cross-Coupling Reactions
The compound has also been a focus in the field of palladium-catalyzed cross-coupling reactions. Research by Witulski et al. (2005) explored the use of 5-bromo-3-iodoindoles in sequential Sonogashira and Suzuki cross-coupling reactions. This process led to the synthesis of a range of functionalized indoles, highlighting the versatility of this compound in synthetic organic chemistry (Witulski et al., 2005).
Mécanisme D'action
Target of Action
5-Bromo-3-chloro-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These targets are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, given the broad spectrum of biological activities associated with indole derivatives . For example, some indole derivatives have been found to inhibit the replication of certain viruses, affecting the viral life cycle .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. For instance, if the compound targets viral proteins, it could inhibit viral replication and reduce the severity of viral infections .
Propriétés
IUPAC Name |
5-bromo-3-chloro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOFZWUTBYSHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1388073-38-8 | |
| Record name | 5-bromo-3-chloro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Prop-2-en-1-yl)amino]propanenitrile, oxalic acid](/img/structure/B3237295.png)
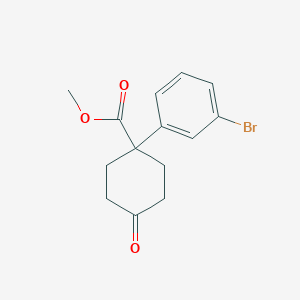
![4-([1,1'-Biphenyl]-4-yl)-2,6-dichloropyrimidine](/img/structure/B3237304.png)

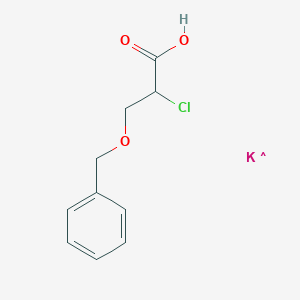
![2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3237332.png)
![2,4-dimethyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B3237336.png)
